molecular formula C14H18ClNO4 B1582689 N,N-Diacetoxyethyl-3-chloroaniline CAS No. 26692-46-6

N,N-Diacetoxyethyl-3-chloroaniline

Cat. No.: B1582689
CAS No.: 26692-46-6
M. Wt: 299.75 g/mol
InChI Key: XLWDHQUMQZTMRU-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Derivatives Research

Aromatic amines are a cornerstone of modern chemical science, serving as vital building blocks and functional motifs in a vast array of applications. acs.org These organic compounds, derived from ammonia (B1221849) by the replacement of one or more hydrogen atoms with an aryl group, are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. acs.orgncert.nic.in The reactivity of an aromatic amine is heavily influenced by the substituents on both the aromatic ring and the nitrogen atom. vanderbilt.edu

N,N-Diacetoxyethyl-3-chloroaniline is situated within this class as a tertiary aromatic amine. Its core, 3-chloroaniline (B41212), is a well-established intermediate in the production of various chemicals, including herbicides and azo dyes. evitachem.com The addition of the N,N-diacetoxyethyl groups introduces ester functionalities, which can be expected to significantly modify the electronic and steric properties of the parent aniline (B41778), potentially leading to novel applications and reactivity patterns. The chloro-substituent at the meta position of the benzene (B151609) ring further influences the molecule's electronic nature and reactivity in electrophilic aromatic substitution. vanderbilt.edu

Historical Perspectives on Related Compounds in Organic Synthesis

The synthesis and application of aromatic amines have a rich history. The development of methods to functionalize anilines has been a persistent theme in organic synthesis. acs.org Historically, the preparation of substituted anilines relied on multi-step sequences, often starting with the reduction of nitroarenes or the nucleophilic substitution of aryl halides. numberanalytics.comslideshare.net For instance, 3-chloroaniline is typically synthesized via the reduction of m-chloronitrobenzene.

The alkylation and acylation of the amino group are fundamental transformations. ncert.nic.inchemistry.coach The N,N-diacetoxyethyl moiety of the title compound would likely be installed through the reaction of 3-chloroaniline with a suitable reagent, such as 2-acetoxyethyl bromide, or a two-step process involving diethanolation followed by acetylation. These types of modifications are historically significant for tuning the physical and chemical properties of the parent amine, such as solubility, and for introducing reactive handles for further synthetic transformations.

Current Research Relevance and Gaps for this compound

While the parent compound, 3-chloroaniline, is a well-documented and widely used chemical intermediate chemicalbook.com, a significant research gap exists for its N,N-diacetoxyethyl derivative. A comprehensive search of the scientific literature does not yield specific studies on the synthesis, characterization, or application of this compound.

This lack of specific data presents an opportunity for novel research. The compound's structure suggests several areas of potential interest:

Polymer Chemistry : The di-ester functionality could allow it to act as a monomer or a cross-linking agent in the synthesis of polyesters or polyamides with unique properties conferred by the chlorinated aromatic ring.

Materials Science : The presence of both a polarizable aromatic system and flexible ester-containing side chains could lead to interesting liquid crystalline or other material properties.

Synthetic Chemistry : The ester groups could be hydrolyzed to reveal a diol, a versatile functional group for further synthetic elaboration. The chloro-substituent also offers a site for transition-metal-catalyzed cross-coupling reactions.

The table below summarizes the known properties of the core structure, 3-chloroaniline, which serves as a baseline for predicting the properties of its N,N-diacetoxyethyl derivative.

Table 1: Physicochemical Properties of 3-Chloroaniline

Property Value Reference
CAS Number 108-42-9 nih.gov
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol nih.gov
Appearance Colorless to light amber liquid nih.gov
Melting Point -10 °C ilo.org
Boiling Point 230 °C ilo.org
Density 1.216 g/mL at 25 °C nih.gov
Solubility in Water 6.8 g/L (20 °C)

| pKa | 3.52 | guidechem.com |

Overview of Advanced Research Methodologies Applicable to this compound and Analogues

The characterization of a novel or understudied compound like this compound would rely on a suite of modern analytical techniques. These methods are essential for confirming the structure, purity, and physicochemical properties of the synthesized compound.

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom. Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the C-Cl, C=O (ester), and C-N bonds. nih.gov

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity and assessing its purity. nih.govwaters.com High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Chromatographic Techniques : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating the compound from any impurities or unreacted starting materials, thereby establishing its purity. nih.govwaters.com

Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine thermal properties like melting point, boiling point, and decomposition temperature.

The following table outlines a hypothetical analytical workflow for the characterization of this compound.

Table 2: Proposed Analytical Methodologies for Characterization

Analytical Technique Purpose Expected Outcome
¹H NMR Structural elucidation Chemical shifts and coupling constants for aromatic and aliphatic protons.
¹³C NMR Structural elucidation Chemical shifts for all unique carbon atoms in the molecule.
FTIR Spectroscopy Functional group identification Characteristic absorption bands for C=O (ester), C-O, C-N, and C-Cl bonds.
High-Resolution MS Molecular formula determination Precise mass measurement to confirm the elemental composition.
HPLC/GC Purity assessment A single major peak indicating a high degree of purity.

| DSC/TGA | Thermal properties analysis | Determination of melting point, boiling point, and thermal stability. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-chloroanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18ClNO4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWDHQUMQZTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067235
Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester)
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Molecular Weight

299.75 g/mol
Source PubChem
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CAS No.

26692-46-6
Record name Ethanol, 2,2′-[(3-chlorophenyl)imino]bis-, 1,1′-diacetate
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Record name Ethanol, 2,2'-((3-chlorophenyl)imino)bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester)
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Record name 2,2'-[(3-chlorophenyl)imino]bisethyl diacetate
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Record name N,N-Bis(2-acetoxyethyl)-3-chloroaniline
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Synthetic Routes and Chemical Modifications of N,n Diacetoxyethyl 3 Chloroaniline

Synthetic Methodologies for the Core N,N-Diacetoxyethyl-3-chloroaniline Structure

The synthesis of this compound is a multi-step process that begins with the functionalization of 3-chloroaniline (B41212), followed by the modification of the amino group.

Precursor Synthesis and Aniline (B41778) Functionalization

The immediate precursor to this compound is N,N-bis(2-hydroxyethyl)-3-chloroaniline. The synthesis of this precursor involves the N-alkylation of 3-chloroaniline. A common method for this transformation is the reaction of 3-chloroaniline with two equivalents of an alkylating agent such as ethylene (B1197577) chlorohydrin. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired N,N-disubstituted product. The resulting N,N-bis(2-hydroxyethyl)-3-chloroaniline is a key intermediate, possessing two hydroxyl groups that are available for further chemical modification.

Acetoxylation Pathways for Amino Group Modification

The final step in the synthesis of the core structure is the acetoxylation of the hydroxyl groups of N,N-bis(2-hydroxyethyl)-3-chloroaniline. This is a classic esterification reaction. A widely used and effective method for this conversion is the reaction with acetic anhydride (B1165640). In this process, the hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. This reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and also neutralizes the acetic acid byproduct formed. The reaction results in the formation of the di-ester, this compound, with the two hydroxyl groups being converted to acetoxy groups. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

Derivatization Strategies for Functional Enhancement

The this compound molecule serves as a versatile platform for the synthesis of more complex structures with enhanced functionalities, particularly in the realm of azo dyes.

Synthesis of Azo Dyes Incorporating this compound Moieties

Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), the azo group. unb.canih.gov The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization and coupling. unb.canih.gov

First, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. nih.govechemcom.com This diazonium salt is a highly reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound. nih.gov In this context, this compound can act as the coupling component. The electron-donating nature of the diacetoxyethylamino group activates the aromatic ring, facilitating electrophilic aromatic substitution by the diazonium ion. The coupling reaction typically occurs at the para-position to the amino group, resulting in the formation of a brightly colored azo dye. The specific color of the resulting dye is determined by the electronic properties of both the diazonium salt precursor and the this compound moiety. For instance, azo dyes have been synthesized from various aniline derivatives, and the resulting colors span a wide spectrum. unb.caechemcom.com

An example of a similar coupling component is N,N-bis-(2-hydroxyethyl)-aniline, which is used in the synthesis of certain disperse azo dyes like N,N-bis-(2-hydroxyethyl)-4-(2,5-dichlorophenylazo)aniline. sigmaaldrich.combasf.com The presence of the acetoxyethyl groups in this compound can influence the solubility and dyeing properties of the final azo dye.

Exploration of Alternative Ester Linkages and Substituents

The functional enhancement of this compound is not limited to its use in azo dye synthesis. The two ester linkages provide an opportunity for further chemical modification. By varying the acylating agent used in the esterification of the precursor, N,N-bis(2-hydroxyethyl)-3-chloroaniline, a variety of different ester groups can be introduced.

For instance, instead of acetic anhydride, other acid anhydrides or acyl chlorides can be used to introduce longer alkyl chains or aromatic moieties. For example, propionic anhydride or benzoyl chloride could be used to synthesize the corresponding N,N-dipropionoxyethyl-3-chloroaniline or N,N-dibenzoyloxyethyl-3-chloroaniline, respectively. These modifications can significantly alter the physical and chemical properties of the molecule, such as its solubility, melting point, and its performance characteristics in various applications. The synthesis of related compounds like 2-hydroxyethyl propionate (B1217596) demonstrates the feasibility of forming such alternative ester linkages.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.

In the N-alkylation step for the precursor synthesis, traditional methods may involve the use of hazardous solvents and generate significant waste. Green chemistry approaches focus on the use of more environmentally benign catalysts and solvent systems. For example, the development of solid acid catalysts or the use of solvent-free reaction conditions can improve the environmental footprint of this step. Research into green catalysts, such as biochar-modified materials, is an active area. rsc.org

For the acetylation step, conventional methods often use stoichiometric amounts of pyridine as a catalyst and solvent, which is a volatile and hazardous substance. Green alternatives include the use of solid acid or base catalysts that can be easily separated and recycled. Furthermore, solvent-free acetylation reactions, where the reactants themselves act as the solvent, can significantly reduce waste. Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption for such transformations. The use of less hazardous acylating agents and the development of catalytic methods that minimize byproduct formation are also key areas of research in making the synthesis of this compound more sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diacetoxyethyl 3 Chloroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H-NMR spectrum of N,N-Diacetoxyethyl-3-chloroaniline is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The substitution pattern on the aromatic ring and the presence of the diacetoxyethyl groups on the nitrogen atom lead to a characteristic set of chemical shifts and coupling patterns.

The aromatic region is expected to show four distinct proton signals. Due to the electron-withdrawing nature of the chlorine atom and the electron-donating character of the nitrogen atom, the chemical shifts of the aromatic protons will be spread over a range. The proton at the C2 position, being ortho to the nitrogen and meta to the chlorine, would likely appear as a singlet or a narrow triplet. The protons at C4, C5, and C6 will exhibit more complex splitting patterns due to their coupling with each other.

In the aliphatic region, two sets of signals are anticipated for the ethyl groups. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet, coupled to the adjacent methylene protons. The second set of methylene protons (O-CH₂), being attached to the acetate (B1210297) group, will also appear as a triplet and will be shifted further downfield due to the deshielding effect of the carbonyl group. Additionally, a sharp singlet corresponding to the six equivalent protons of the two methyl groups of the acetate functions will be observed.

Predicted ¹H-NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.2Multiplet
N-CH₂~3.6Triplet
O-CH₂~4.2Triplet
COCH₃~2.0Singlet

This table is predictive and based on known chemical shift values for similar functional groups.

The ¹³C-NMR spectrum provides complementary information to the ¹H-NMR spectrum, revealing the number of unique carbon environments in the molecule. For this compound, a total of eight distinct carbon signals are expected in the broadband-decoupled spectrum.

The aromatic region will display six signals, one for each carbon atom of the benzene (B151609) ring. The carbon atom bearing the chlorine atom (C3) will be significantly deshielded. The carbon atom attached to the nitrogen (C1) will also show a characteristic downfield shift. The remaining four aromatic carbons will have chemical shifts determined by their position relative to the two substituents.

In the aliphatic region, signals for the two methylene carbons of the ethyl groups and the methyl carbon of the acetate group will be present. The carbon of the methylene group attached to the oxygen (O-CH₂) will be more deshielded than the one attached to the nitrogen (N-CH₂). The carbonyl carbon of the acetate group will appear at a significantly downfield chemical shift, typically in the range of 170 ppm.

Predicted ¹³C-NMR Data for this compound:

CarbonPredicted Chemical Shift (ppm)
C=O~170
Aromatic-C110 - 150
O-CH₂~60
N-CH₂~50
COCH₃~21

This table is predictive and based on known chemical shift values for similar functional groups.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled methylene protons of the ethyl groups (N-CH₂ and O-CH₂) and among the coupled protons on the aromatic ring. tcichemicals.com This helps in tracing the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). tcichemicals.com This powerful technique would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal around 60 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. tcichemicals.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the N-CH₂ protons to the aromatic C1 carbon and from the O-CH₂ protons to the carbonyl carbon, providing definitive evidence for the N,N-diacetoxyethyl substitution on the 3-chloroaniline (B41212) core.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Investigations

Fourier Transform Infrared (FT-IR) spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ester groups, expected to appear around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be prominent, typically seen in the 1200-1300 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ range. Finally, a band corresponding to the C-Cl stretch would be expected in the lower frequency region of the spectrum.

Predicted Key FT-IR Absorption Bands for this compound:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)1735 - 1750Strong
C-O (Ester)1200 - 1300Strong
Aromatic C-H> 3000Medium
Aromatic C=C1450 - 1600Medium-Weak
C-N (Aromatic Amine)1250 - 1350Medium
C-Cl600 - 800Medium-Strong

This table is predictive and based on characteristic infrared absorption frequencies.

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations that induce a change in polarizability. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule and the vibrations of the carbon backbone. The aromatic ring breathing modes would give rise to strong signals. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. The C-Cl stretching vibration would also be observable. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for its identification. For the precursor, 3-chloroaniline, a Raman spectrum has been documented, which can serve as a basis for interpreting the spectrum of its diacetoxyethyl derivative. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This combination is particularly useful for analyzing complex mixtures and for the purification and identification of synthesized compounds. nih.govnih.gov In the context of this compound, LC-MS would be employed to monitor the progress of its synthesis, identify any impurities or byproducts, and to isolate the pure compound for further analysis. nih.govnih.gov

The liquid chromatography component would separate this compound from other components in a sample mixture based on its polarity and affinity for the stationary phase of the chromatography column. nih.gov The separated compound would then be introduced into the mass spectrometer, which would ionize the molecules and separate them based on their mass-to-charge ratio, providing molecular weight information and fragmentation data. nih.gov This allows for both qualitative and quantitative analysis. mdpi.com The choice of the stationary phase, mobile phase, and ionization method (e.g., electrospray ionization - ESI) would be optimized to achieve the best separation and detection of the target analyte. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Determination of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to the electronic transitions within the molecule. The presence of the 3-chloroaniline chromophore would give rise to π-π* transitions. For the parent compound, 3-chloroaniline, absorption maxima are observed at approximately 240 nm and 292 nm in alcohol. nih.gov The introduction of the N,N-diacetoxyethyl group would likely cause a shift in these absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar extinction coefficients (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength.

While specific experimental data for this compound is not available, a hypothetical data table based on the expected electronic transitions is presented below. The exact values would need to be determined experimentally.

Solventλmax 1 (nm)ε₁ (L mol⁻¹ cm⁻¹)λmax 2 (nm)ε₂ (L mol⁻¹ cm⁻¹)
HexaneValueValueValueValue
EthanolValueValueValueValue
AcetonitrileValueValueValueValue
WaterValueValueValueValue

Solvatochromic Behavior and Electronic Transition Analysis

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. christuniversity.inresearchgate.net This change is due to the differential solvation of the ground and excited states of the molecule. researchgate.net By studying the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities, it is possible to gain insights into the nature of its electronic transitions and the change in its dipole moment upon excitation. christuniversity.inresearchgate.net

Computational Chemistry and Molecular Modeling of N,n Diacetoxyethyl 3 Chloroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of molecules. bhu.ac.in By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and spectroscopic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in the computational analysis of N,N-Diacetoxyethyl-3-chloroaniline involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the lowest energy, which is crucial for understanding its interactions with biological targets. Conformational analysis reveals the flexibility of the diacetoxyethyl side chains and their orientation relative to the 3-chloroaniline (B41212) core.

The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not publicly available, representative values can be predicted based on DFT calculations on similar structures. These calculations would likely be performed using a basis set such as 6-311G(d,p) to ensure a high level of accuracy. rjptonline.org The introduction of substituents, such as a fluorine atom, can significantly alter the conformational preferences of a molecule, highlighting the importance of detailed structural analysis. mdpi.com

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)

Parameter Bond/Atoms Involved Predicted Value
Bond Length C-Cl 1.74 Å
Bond Length C-N 1.40 Å
Bond Length C=O 1.22 Å
Bond Angle C-N-C 118°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, which is rich in electrons, while the LUMO may be distributed over the chloro-substituted aromatic ring and the carbonyl groups of the acetate (B1210297) functions. The analysis of FMOs provides insights into the electrophilic and nucleophilic sites of the molecule. bhu.ac.in Various quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can further quantify the molecule's reactivity. rjptonline.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Spectroscopic Property Prediction and Validation (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed in experimental spectra. researchgate.net

For this compound, TD-DFT calculations would likely predict transitions corresponding to π → π* excitations within the aromatic ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model. rjptonline.org The solvent environment can influence the absorption spectrum, and computational models can account for these effects. rsc.org

Table 3: Predicted UV-Vis Spectral Data for this compound using TD-DFT (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)

Transition Type Predicted λmax (nm) Oscillator Strength (f)
π → π* 250 0.45

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

Development of Predictive Models for Analogues

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each analogue. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model should have high correlation coefficients (R²) and good predictive power, as assessed by cross-validation (Q²) and external validation. nih.gov

Reactivity Profiles and Mechanistic Investigations of N,n Diacetoxyethyl 3 Chloroaniline

Electrophilic and Nucleophilic Character of N,N-Diacetoxyethyl-3-chloroaniline

The chemical behavior of this compound is distinctly shaped by the interplay of its constituent functional groups, which impart both electrophilic and nucleophilic properties to the molecule.

The primary site of nucleophilicity is the nitrogen atom of the aromatic amine. The lone pair of electrons on the nitrogen can be donated to electrophiles. However, the nucleophilic character of the nitrogen is significantly modulated by the electronic effects of its substituents. The two acetoxyethyl groups attached to the nitrogen are electron-withdrawing through an inductive effect (-I effect), which decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to a simpler N,N-dialkylaniline.

Conversely, the molecule also exhibits electrophilic characteristics. The carbonyl carbons of the two acetate (B1210297) groups are electron-deficient due to the polarization of the carbon-oxygen double bond and are thus susceptible to attack by nucleophiles. Furthermore, the aromatic ring itself, while generally electron-rich, can act as an electrophile in certain reactions, particularly when activated by the substituents.

Role of the Aromatic Amine Moiety in Chemical Transformations

The aromatic amine moiety is central to the chemical transformations of this compound. Its influence extends to directing incoming electrophiles, participating in acid-base reactions, and undergoing oxidation.

In electrophilic aromatic substitution reactions, the N,N-diacetoxyethyl group, being an amino group derivative, is an ortho, para-director. libretexts.org This directing effect is a consequence of the resonance stabilization of the intermediate arenium ion when the electrophile attacks at the ortho or para position. The lone pair on the nitrogen can be delocalized into the ring, creating a more stable carbocation. However, the steric bulk of the two acetoxyethyl groups can hinder attack at the ortho position, often leading to a preference for the para product. numberanalytics.com

The nitrogen atom can also act as a base, accepting a proton in the presence of an acid. The basicity of the amine is reduced by the electron-withdrawing nature of the acetoxyethyl groups. Quantum chemical calculations on similar aniline (B41778) derivatives have shown that N-protonation is generally favored over ring protonation. beilstein-journals.org

Furthermore, the aromatic amine can undergo oxidation . The nitrogen atom can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. This reactivity is a key aspect of the chemistry of many aromatic amines.

A significant application of this compound is as an intermediate in the synthesis of azo dyes. indiamart.com In this context, the aromatic amine is typically diazotized by treatment with nitrous acid to form a diazonium salt. This diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form the characteristic azo linkage (-N=N-). researchgate.net

Hydrolytic Stability of Acetate Groups and Reaction Mechanisms

The two acetate groups in this compound are esters and are therefore susceptible to hydrolysis , a reaction that involves the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base.

Under acidic conditions , the hydrolysis mechanism likely involves the protonation of the carbonyl oxygen of the acetate group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and the elimination of acetic acid, leading to the formation of N,N-bis(2-hydroxyethyl)-3-chloroaniline. Studies on the hydrolysis of similar N-acyloxymethyl derivatives suggest that protonation can also occur at the nitrogen of the amine, which would influence the subsequent reaction pathway. nih.gov

In basic conditions , the hydrolysis proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the acetate group, forming a tetrahedral intermediate. This intermediate then collapses, with the departure of the ethoxide group, which is subsequently protonated to yield the alcohol and the acetate ion. The base-catalyzed hydrolysis of esters is generally irreversible because the final carboxylate ion is resonance-stabilized and shows little tendency to react with the alcohol.

The rate of hydrolysis is influenced by steric and electronic factors. The steric hindrance around the carbonyl group can affect the rate of nucleophilic attack. Electronically, the substituents on the aniline ring can influence the stability of the transition states and intermediates involved in the hydrolysis reaction.

Table 1: General Hydrolysis Parameters for Ester Groups

ConditionCatalystKey Mechanistic StepProduct(s)
AcidicH⁺Protonation of carbonyl oxygen, nucleophilic attack by waterN,N-bis(2-hydroxyethyl)-3-chloroaniline, Acetic Acid
BasicOH⁻Nucleophilic attack by hydroxide ion on carbonyl carbonN,N-bis(2-hydroxyethyl)-3-chloroaniline, Acetate Ion

This table presents a generalized overview of ester hydrolysis and is not based on specific experimental data for this compound.

Potential for Reactive Intermediate Formation and Mechanisms

This compound has the potential to form several types of reactive intermediates under various reaction conditions, which can then lead to a range of products.

One of the most significant reactive intermediates is the diazonium ion , formed during the diazotization of the aromatic amine with nitrous acid. As mentioned earlier, this intermediate is a key component in the synthesis of azo dyes. The diazonium ion is a potent electrophile and readily reacts with electron-rich coupling partners.

Under thermal or photochemical conditions, the molecule could potentially undergo transformations leading to other reactive species. For instance, thermal decomposition could lead to the formation of radicals through the homolytic cleavage of bonds. The specific nature of these radicals would depend on the decomposition pathway. Research on the thermal decomposition of related compounds like chlorodiazirines has shown the formation of carbene intermediates. nih.gov

Furthermore, oxidation of the amine functionality can lead to the formation of a radical cation . This species can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the reaction mixture. The formation of such intermediates is a common feature in the electrochemistry and photochemistry of aromatic amines.

The hydrolysis of the acetate groups, particularly under certain conditions, might proceed through an iminium ion intermediate, as has been observed in the hydrolysis of N-acyloxymethylazetidin-2-ones. nih.gov In this scenario, cleavage of the alkyl C-O bond could lead to the formation of an exocyclic iminium ion, which would then be trapped by water.

The specific reactive intermediates formed and their subsequent reaction pathways are highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents or catalysts. Detailed mechanistic studies, which are currently lacking in the public domain for this specific compound, would be necessary to fully elucidate these pathways.

Biological and Environmental Research Perspectives on N,n Diacetoxyethyl 3 Chloroaniline and Its Analogues

Metabolic Fate Investigations (In Vitro and In Vivo Contexts)

The metabolism of N,N-Diacetoxyethyl-3-chloroaniline is anticipated to proceed through initial hydrolysis of the ester groups, followed by biotransformation of the resulting N,N-di(hydroxyethyl)-3-chloroaniline and its principal aromatic amine, 3-chloroaniline (B41212). These transformations are categorized into Phase I and Phase II reactions, which aim to increase the compound's water solubility to facilitate its excretion. usmlestrike.comlongdom.org

Phase I metabolism introduces or exposes functional groups on a parent compound, typically making it more polar. longdom.org For this compound, the primary and subsequent Phase I pathways are expected to be as follows:

Hydrolysis: The initial and most probable metabolic step involves the hydrolysis of the two ester bonds by carboxylesterases, ubiquitously found in the liver and other tissues. This reaction would cleave the acetyl groups, yielding N,N-di(hydroxyethyl)-3-chloroaniline.

N-dealkylation: Following hydrolysis, the N,N-di(hydroxyethyl)-3-chloroaniline can undergo oxidative N-dealkylation, a process catalyzed by cytochrome P450 (CYP450) enzymes. This would sequentially remove the hydroxyethyl (B10761427) groups, leading to the formation of N-(hydroxyethyl)-3-chloroaniline and ultimately the primary amine, 3-chloroaniline. Studies on analogous compounds like N,N-dimethylaniline show that N-demethylation is a key metabolic route. nih.gov

Aromatic Hydroxylation: The resulting 3-chloroaniline core is a substrate for CYP450-mediated hydroxylation. Based on studies of 3-chloroaniline in rats, hydroxylation can occur at positions ortho- and para- to the amino group. This leads to the formation of aminophenolic metabolites such as 2-amino-4-chlorophenol (B47367) and 4-amino-2-chlorophenol. nih.gov

N-oxidation: The nitrogen atom of the amino group in 3-chloroaniline can be oxidized to form N-hydroxy-3-chloroaniline. This N-hydroxylation is a critical activation step, often leading to the formation of reactive metabolites. nih.gov Research on 4-chloroaniline (B138754) in medaka fish has demonstrated N-hydroxylation to the corresponding 4-chlorophenylhydroxylamine (B1217613), supporting the likelihood of this pathway. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

Precursor CompoundPhase I ReactionResulting MetaboliteEnzyme System
This compoundEster HydrolysisN,N-di(hydroxyethyl)-3-chloroanilineCarboxylesterases
N,N-di(hydroxyethyl)-3-chloroanilineN-DealkylationN-(hydroxyethyl)-3-chloroanilineCytochrome P450
N-(hydroxyethyl)-3-chloroanilineN-Dealkylation3-ChloroanilineCytochrome P450
3-ChloroanilineAromatic Hydroxylation2-Amino-4-chlorophenol, 4-Amino-2-chlorophenolCytochrome P450
3-ChloroanilineN-oxidationN-hydroxy-3-chloroanilineCytochrome P450

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. usmlestrike.comlongdom.org

N-acetylation: The primary amine metabolite, 3-chloroaniline, can undergo N-acetylation by N-acetyltransferases (NATs) to form N-acetyl-3-chloroaniline. This is a common pathway for aromatic amines. For instance, N-acetylation was identified as the predominant in vivo metabolic route for 4-chloroaniline in medaka. nih.gov

Glucuronidation and Sulfation: The hydroxylated metabolites generated in Phase I (e.g., 2-amino-4-chlorophenol) are excellent substrates for conjugation reactions. They can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronides, or with sulfate (B86663) by sulfotransferases (SULTs) to form sulfate esters. usmlestrike.com Studies in rats have shown that 3-chloroaniline is excreted in urine primarily as glucuronide and sulfate esters of its hydroxylated and acetylated metabolites, such as 4-hydroxy-3-chloroacetanilide. nih.gov Furthermore, research on N,N-dimethylaniline has identified a novel N-glucuronide of its N-demethylated metabolite, N-methylaniline, highlighting that conjugation can also occur directly on the nitrogen atom of secondary amines. nih.gov

Table 2: Predicted Phase II Conjugates

Phase I MetabolitePhase II ReactionResulting Conjugate
3-ChloroanilineN-acetylationN-acetyl-3-chloroaniline
Hydroxylated MetabolitesGlucuronidationO-glucuronides
Hydroxylated MetabolitesSulfationO-sulfate esters
N-acetyl-hydroxy-3-chloroanilineGlucuronidation/SulfationGlucuronide/Sulfate Conjugates

The biotransformation of aniline (B41778) derivatives can lead to the formation of chemically reactive metabolites that may exert toxicity.

N-hydroxylamines and Nitrosoarenes: The N-oxidation of 3-chloroaniline to N-hydroxy-3-chloroaniline is a key toxification pathway. This hydroxylamine (B1172632) can be further oxidized to the highly reactive nitroso-3-chlorobenzene. These metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, a mechanism associated with the toxicity of many aromatic amines. The formation of 4-chlorophenylhydroxylamine from 4-chloroaniline has been quantified in in vitro studies using liver microsomes, underscoring this as a probable pathway. nih.gov

Environmental Degradation Studies

The environmental fate of this compound would be initially governed by the hydrolysis of its ester bonds, releasing 3-chloroaniline into soil and water systems. The persistence and degradation of the compound are therefore largely dependent on the fate of 3-chloroaniline and related aniline derivatives.

Chloroanilines are recognized as environmental pollutants due to their widespread use in the synthesis of dyes, pesticides, and pharmaceuticals. nih.gov Their biodegradation is a crucial process for their removal from the environment. nih.gov

Bacterial Degradation: Numerous bacterial strains have been identified that can utilize chloroanilines as a source of carbon and nitrogen. For example, bacteria from the Comamonadaceae family, such as Comamonas testosteroni and Delftia acidovorans, can metabolize 3-chloroaniline. nih.gov Other identified degrading bacteria include Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp. nih.gov

Degradation Mechanisms: The aerobic biodegradation of chloroanilines typically begins with an initial dioxygenase attack that hydroxylates the aromatic ring to form a chlorocatechol. This intermediate is then processed through one of two main ring-cleavage pathways:

Ortho-cleavage Pathway: In this pathway, the chlorocatechol ring is cleaved adjacent to the two hydroxyl groups. This is a common route observed in the degradation of 4-chloroaniline by several bacterial isolates. nih.gov

Meta-cleavage Pathway: Alternatively, the ring is cleaved adjacent to one of the hydroxyl groups. A novel meta-cleavage pathway for p-chloroaniline has been identified in the strain Diaphorobacter PCA039. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a key degradation process is reductive dechlorination. For instance, the bacterium Dehalobacter has been shown to convert 2,3-dichloroaniline (B127971) to 3-chloroaniline and subsequently to aniline, demonstrating the removal of chlorine atoms from the aromatic ring. biorxiv.org In wastewater reactor studies, microbial communities adapted to degrade 3-chloroaniline, with metagenomic analysis suggesting the involvement of pathways related to chlorocyclohexane, chlorobenzene, and aminobenzoate degradation. biorxiv.orgresearchgate.net

Table 3: Bacterial Strains Involved in Chloroaniline Biodegradation

Bacterial Strain/GroupAniline DerivativeDegradation Pathway/Process
Acinetobacter baumannii CA24-Chloroaniline, 3-ChloroanilineModified ortho-cleavage
Pseudomonas putida CA164-Chloroaniline, 3-ChloroanilineModified ortho-cleavage
Klebsiella sp. CA174-Chloroaniline, 3-ChloroanilineModified ortho-cleavage
Comamonas testosteroni I23-Chloroaniline, AnilineOxidative deamination
Delftia acidovorans CA283-Chloroaniline, AnilineOxidative deamination
Diaphorobacter PCA039p-ChloroanilineMeta-cleavage
Dehalobacter sp.2,3-DichloroanilineReductive dechlorination

In addition to biodegradation, abiotic processes can contribute to the transformation and sequestration of chloroanilines in the environment.

Hydrolysis: As previously mentioned, the ester linkages in this compound are susceptible to chemical hydrolysis in aqueous environments, which would be a primary abiotic degradation step releasing 3-chloroaniline.

Formation of Bound Residues: In soil environments, aniline and its derivatives can become covalently bound to humic substances, a major component of soil organic matter. This process significantly immobilizes the compounds, reducing their bioavailability and leachability. Experiments with 3,4-dichloroaniline (B118046) have shown the formation of such bound complexes. scilit.com While this reduces the immediate risk, these residues can be slowly mineralized by soil microorganisms over time. scilit.com

Reductive Dechlorination: Abiotic reductive dechlorination can occur in anaerobic environments in the presence of certain minerals. Iron-containing minerals like pyrite, magnetite, and green rusts have been shown to be effective in degrading chlorinated organic compounds. nih.gov This process could contribute to the natural attenuation of 3-chloroaniline in anoxic sediments and groundwater. nih.gov

Structure-Activity Relationship (SAR) Studies for Potential Applications (broad research focus)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for designing molecules with desired biological activities and for predicting the effects of structural modifications. For this compound, specific SAR data is not extensively available in public literature. However, by examining related aniline derivatives, we can infer the potential impact of its structural features—the 3-chloro substitution on the aromatic ring and the N,N-diacetoxyethyl group—on its biological and chemical reactivity.

Correlation of Structural Modifications with Biological Responses

The biological activity of aniline derivatives can be significantly altered by the nature, position, and number of substituents on the aromatic ring, as well as by modifications of the amino group.

Influence of Ring Substitution:

The presence of a chlorine atom at the meta-position (position 3) of the aniline ring is a key structural feature of this compound. The position of the halogen substituent on the aniline ring is known to influence the compound's toxicity and metabolic fate. For chloroanilines, quantitative structure-activity relationship (QSAR) studies have shown that their toxicity is influenced by both hydrophobicity and electronic properties. scispace.com The electronic effect of the chloro group, being electron-withdrawing, can affect the pKa of the aniline nitrogen, thereby influencing its interaction with biological targets.

In a broader context of substituted anilines, the introduction of various functional groups leads to a wide range of biological activities. For instance, studies on N-arylanthranilic acids have demonstrated that substitutions on the aniline ring are crucial for their anti-inflammatory activity. mdpi.com Similarly, the design of novel quinone derivatives with aniline moieties as antibacterial agents has shown that the substitution pattern on the aniline ring significantly modulates their efficacy. nih.gov

Influence of N-Substitution:

The N,N-diacetoxyethyl group represents a significant modification of the aniline nitrogen. N-acylation and N-alkylation of anilines are common strategies to modulate their biological properties. N-acetylation, for example, is a critical metabolic pathway for arylamine carcinogens, catalyzed by N-acetyltransferases (NATs). nih.gov The rate of N-acetylation can be influenced by the nature of the arylamine and can lead to either detoxification or bioactivation to toxic metabolites. nih.govnih.gov

The N,N-diacetoxyethyl groups in the target compound are ester functionalities, which could be susceptible to hydrolysis by esterases in biological systems. This would release N,N-dihydroxyethyl-3-chloroaniline, acetic acid, and potentially reactive intermediates. The biological response would, therefore, depend on the combined effects of the parent compound and its metabolites.

The following table summarizes the general effects of structural modifications on the biological activity of aniline derivatives, based on findings from related classes of compounds.

Structural Modification General Effect on Biological Activity of Aniline Derivatives Potential Implication for this compound Analogues
Position of Ring Halogen The position of halogen substituents (ortho, meta, para) on the aniline ring influences toxicity and metabolic pathways. scispace.comVariations in the position of the chloro group (e.g., 2-chloro or 4-chloro analogues) would likely alter the electronic properties and steric hindrance, leading to different biological activity profiles.
Nature of Ring Substituent Electron-donating or electron-withdrawing groups on the ring affect the reactivity and binding affinity to biological targets. nih.govacs.orgReplacing the chloro group with other substituents (e.g., methyl, methoxy) would modulate the lipophilicity and electronic nature of the molecule, impacting its interactions with cellular components.
N-Alkylation/Acylation N-substitution significantly affects the compound's metabolism, solubility, and ability to act as a hydrogen bond donor. nih.govresearchgate.netModification of the N,N-diacetoxyethyl group, such as changing the alkyl chain length or the acyl group, would alter the rate of hydrolysis and the properties of the resulting metabolites.
Introduction of Heterocycles Incorporation of heterocyclic rings can enhance binding to specific biological targets and improve pharmacological properties.The synthesis of analogues where the chloroaniline moiety is linked to a heterocyclic system could lead to compounds with novel and potentially more specific biological activities.

Design Principles for Modulating Chemical or Biological Activity

The rational design of new molecules based on a lead compound like this compound involves a systematic approach to modify its structure to enhance desired properties while minimizing unwanted effects. mdpi.com

Modulating Reactivity and Metabolism:

A key design principle for analogues of this compound would be to control the lability of the acetoxyethyl groups. The rate of hydrolysis by esterases can be fine-tuned by altering the steric hindrance around the ester carbonyl group or by changing the electronic nature of the acyl group. For instance, replacing the acetyl groups with bulkier acyl groups could slow down the rate of hydrolysis, potentially leading to a longer duration of action or a different metabolic profile.

Enhancing Target Specificity:

To develop analogues with specific biological applications, a common strategy is to incorporate moieties that are known to interact with particular biological targets. For example, if the goal is to design an anticancer agent, one might consider linking the 3-chloroaniline core to a pharmacophore known to inhibit a specific enzyme or receptor involved in cancer progression. This approach has been successfully used in the design of various bioactive molecules.

Optimizing Physicochemical Properties:

The physicochemical properties of a molecule, such as solubility, lipophilicity (logP), and pKa, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound analogues, these properties can be modulated through systematic structural changes.

Solubility: The ester groups in the parent compound likely contribute to its solubility. Modifying these groups or introducing other polar functional groups could be a strategy to optimize aqueous solubility.

The following table outlines key design principles for creating analogues of this compound with potentially modulated activity.

Design Principle Structural Modification Strategy Expected Outcome
Control of Metabolic Activation/Deactivation Modify the ester groups (e.g., change from acetate (B1210297) to propionate (B1217596) or benzoate).Alter the rate of hydrolysis, leading to different pharmacokinetic profiles and potentially altered toxicity.
Enhance Target Affinity and Selectivity Introduce functional groups or ring systems known to interact with specific biological targets (e.g., kinases, receptors).Develop analogues with more potent and selective biological activity for a particular therapeutic area.
Improve Drug-like Properties Systematically vary ring substituents and N-alkyl groups to optimize lipophilicity and solubility.Enhance bioavailability and improve the overall ADME profile of the compound.
Bioisosteric Replacement Replace the chloro substituent with other groups of similar size and electronic properties (e.g., -CF3, -CN).Fine-tune the electronic and steric properties to improve target interaction or reduce off-target effects.

Emerging Research Avenues and Methodological Advancements for N,n Diacetoxyethyl 3 Chloroaniline

Integration of Advanced Analytical Techniques for Complex Mixture Analysis

The accurate identification and quantification of N,N-Diacetoxyethyl-3-chloroaniline, especially within complex industrial or environmental samples, is paramount for both quality control and research. Advanced analytical techniques are essential for resolving this compound from precursors, by-products, and degradation products. researchgate.netchrom-china.com

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of aniline (B41778) derivatives. d-nb.inforesearchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for volatile and thermally stable compounds. epa.gov For this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. nih.gov GC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound by monitoring specific parent-to-daughter ion transitions, which minimizes matrix interference. d-nb.infonih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), particularly utilizing techniques like electrospray ionization (ESI), is highly suitable for nonvolatile and thermally labile compounds, making it a strong candidate for the direct analysis of this compound. researchgate.netnih.gov LC-HRMS provides highly accurate mass measurements, which facilitates the unambiguous identification of the target analyte and its related substances in complex mixtures, such as those found in dye manufacturing or environmental samples. iaph.eslcms.cznih.gov The development of LC-MS/MS methods for a wide array of synthetic dyes demonstrates the robustness of this approach for similar intermediates. lcms.cz

Table 1: Comparison of Potential Hyphenated Analytical Methods for this compound Analysis

Feature GC-MS/MS LC-HRMS
Principle Separates volatile compounds in the gas phase, followed by tandem mass spectrometry for identification. Separates compounds in the liquid phase, followed by high-resolution mass spectrometry for identification.
Sample Volatility Requires volatile or derivatized analytes. Suitable for nonvolatile and thermally unstable analytes. nih.gov
Sample Preparation May require extraction and derivatization to increase volatility. nih.gov Often involves direct injection after simple filtration or dilution. d-nb.info
Ionization Source Electron Ionization (EI), Chemical Ionization (CI). Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Selectivity High, based on Multiple Reaction Monitoring (MRM). nih.gov Very high, based on accurate mass measurement and fragmentation patterns. iaph.es
Typical Application Analysis of pesticides, environmental pollutants. nih.gov Analysis of pharmaceuticals, dyes, and biomolecules. nih.govnih.gov

Beyond bulk analysis, understanding the spatial distribution of this compound within a material is crucial for its application in functional materials. Advanced spectroscopic imaging techniques, such as Fourier Transform Infrared (FTIR) and Raman chemical imaging, can provide this insight. doi.orgmdpi.com These methods map the chemical composition of a surface by acquiring thousands of spectra from different points, generating a chemical image that shows the distribution of specific components. researchgate.net For instance, if this compound were incorporated into a polymer blend or composite, spectroscopic imaging could visualize its dispersion, identify regions of high concentration, and study its interaction with the polymer matrix at interfaces. doi.orgaip.org This is particularly valuable for quality control in materials science and for studying degradation or diffusion processes over time.

Application in Functional Material Science beyond Dyes

While this compound is a dye intermediate, its molecular structure suggests potential for broader applications in material science. theasengineers.com Aniline and its derivatives are precursors to a range of functional materials, including conductive polymers and corrosion inhibitors. researchgate.netmdpi.com

The N,N-diacetoxyethyl groups offer reactive sites for further chemical modification. For example, hydrolysis of the ester linkages would yield N,N-dihydroxyethyl-3-chloroaniline. The resulting hydroxyl groups could serve as monomers or cross-linking agents in the synthesis of novel polyesters or polyurethanes. The presence of the chloro-substituent on the aniline ring also provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of a wide array of new molecules. nih.gov

Research could be directed towards synthesizing polymers from this compound derivatives for applications such as chemical sensors, where interactions with analytes could alter the polymer's electrical or optical properties. nih.govnih.gov The combination of the aromatic ring, the nitrogen atom, and the specific substituents could lead to materials with unique photophysical or redox characteristics.

Interdisciplinary Research in Environmental Remediation Technologies

The presence of a chlorinated aromatic structure in this compound raises potential environmental concerns, as chloroanilines are known to be persistent and toxic pollutants. d-nb.infonih.gov This necessitates interdisciplinary research into effective remediation technologies, combining chemistry, environmental engineering, and microbiology.

Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent or photocatalysis, have proven effective for the degradation of aniline and its derivatives in wastewater. researchgate.net Research could focus on optimizing AOP conditions to break down this compound, studying the degradation pathway and identifying any potentially harmful intermediates.

Bioremediation offers an eco-friendly alternative. While chlorinated compounds can be recalcitrant to microbial degradation, specific microorganisms capable of degrading chloroanilines have been identified. nih.gov Future research could involve screening for microbial consortia that can utilize this compound as a carbon or nitrogen source, or that can dechlorinate the molecule under specific conditions (aerobic or anaerobic). epa.gov The development of permeable reactive barriers containing specific reactants or microorganisms could be explored for in-situ remediation of contaminated groundwater. cascade-env.com

Table 2: Potential Remediation Technologies for this compound

Technology Description Potential Applicability and Research Focus
Advanced Oxidation Processes (AOPs) Use of highly reactive species (e.g., hydroxyl radicals) to oxidize organic pollutants. researchgate.net Optimization of pH, oxidant dose, and catalyst for complete mineralization. Study of degradation kinetics and by-product formation.
Bioremediation Use of microorganisms to break down contaminants. nih.gov Isolation and engineering of microbial strains capable of degrading the compound. Investigating the effect of the diacetoxyethyl groups on biodegradability.
Permeable Reactive Barriers (PRBs) An in-situ treatment zone that degrades contaminants as groundwater flows through it. cascade-env.com Development of reactive materials (e.g., zero-valent iron) or biofilms within the barrier that can specifically target and degrade the compound.
Thermal Treatment High-temperature processes to destroy contaminants. environmentalrestoration.wiki Evaluation of effectiveness for highly contaminated source zones, with consideration for energy costs and potential formation of hazardous by-products.

Development of Novel Computational Frameworks for Predictive Modeling

Computational chemistry provides a powerful, cost-effective tool for predicting the properties and behavior of molecules before undertaking extensive experimental work. researchgate.net Novel computational frameworks can be developed and applied to this compound to guide research and development.

Using methods like Density Functional Theory (DFT), it is possible to predict a range of molecular properties, including its electronic structure, reactivity, and spectroscopic characteristics. researchgate.net This can help in understanding its potential as a monomer in polymerization or its interaction with other molecules in functional materials.

Furthermore, predictive toxicology is an emerging field that uses computational models (e.g., Quantitative Structure-Activity Relationship, QSAR) to estimate the potential toxicity of chemicals based on their structure. nih.govdntb.gov.ua By developing models for halogenated aromatic amines, the potential environmental and health impacts of this compound and its degradation products could be assessed in silico. nih.gov This predictive capability is crucial for sustainable chemical design, allowing for the early-stage identification of potentially hazardous compounds and guiding the synthesis of safer alternatives.

Table 3: Properties of Aniline Derivatives Predictable via Computational Modeling

Property Type Specific Examples Computational Method
Electronic Properties Dipole moment, HOMO/LUMO energies, energy gap. researchgate.net Density Functional Theory (DFT)
Spectroscopic Properties Infrared, Raman, and UV-Visible spectra. researchgate.net Time-Dependent DFT (TD-DFT)
Reactivity Electrophilicity index, reaction pathways. researchgate.net DFT, Molecular Dynamics (MD)
Toxicological Endpoints Mutagenicity, carcinogenicity, skin sensitization. nih.gov Quantitative Structure-Activity Relationship (QSAR)
Environmental Fate Biodegradability, soil adsorption coefficient. QSAR, Group Contribution Methods

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing N,N-Diacetoxyethyl-3-chloroaniline?

  • Methodological Answer :

  • HPLC with UV detection is suitable for purity assessment and quantification. Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, monitoring at 254 nm .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity. Key peaks include aromatic protons (δ 6.8–7.4 ppm) and hydroxyethyl groups (δ 3.4–3.8 ppm for CH₂ and δ 4.8–5.2 ppm for OH) .
  • Mass Spectrometry (MS) (EI or ESI) validates molecular weight (215.67 g/mol) and fragmentation patterns, such as the loss of acetoxy groups (m/z 173 and 131) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Store in air-tight, amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the acetoxy groups .
  • Avoid exposure to oxidizers (e.g., peroxides), which may induce decomposition to toxic HCl gas. Conduct reactions in fume hoods with scrubbers .
  • Monitor degradation via FT-IR for carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) and TGA for thermal stability up to 150°C .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Step 1 : React 3-chloroaniline with ethylene oxide in ethanol under reflux (80°C, 12 h) to form N,N-bis(2-hydroxyethyl)-3-chloroaniline .
  • Step 2 : Acetylate the hydroxy groups using acetic anhydride in pyridine (room temperature, 24 h). Purify via recrystallization from ethyl acetate .
  • Yield Optimization : Use a molar ratio of 1:2.5 (3-chloroaniline:acetic anhydride) and catalytic DMAP (4-dimethylaminopyridine) to achieve >85% yield .

Advanced Research Questions

Q. How can mechanistic studies elucidate the hydrolysis pathways of this compound?

  • Methodological Answer :

  • Kinetic Analysis : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25°C. Monitor reaction progress via UV-Vis spectroscopy (λ = 270 nm) and fit data to pseudo-first-order kinetics .
  • Isolation of Intermediates : Use LC-MS/MS to identify transient species (e.g., monoacetoxy derivatives) and propose a stepwise hydrolysis mechanism .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for acetoxy group cleavage .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests in standardized solvents (e.g., DMSO, ethanol, water) under identical conditions (25°C, 1 atm). Use dynamic light scattering (DLS) to detect aggregation .
  • Meta-Analysis : Compare literature data (e.g., PubChem, TCI America) and correlate discrepancies with variations in purity, crystallinity, or measurement techniques (e.g., gravimetric vs. spectrophotometric methods) .

Q. How can researchers assess the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate the compound into solutions of bovine serum albumin (BSA) and measure emission quenching at 340 nm (excitation: 280 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots .
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, focusing on hydrophobic pockets near the chloro and acetoxy groups .
  • In Vitro Toxicity : Evaluate cytotoxicity in HEK293 cells via MTT assay, correlating results with structural analogs (e.g., N,N-dimethyl-3-chloroaniline) .

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Feasible Synthetic Routes

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N,N-Diacetoxyethyl-3-chloroaniline
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N,N-Diacetoxyethyl-3-chloroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.